molecular formula C14H20ClN3O4 B11833112 N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate]

N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate]

Cat. No.: B11833112
M. Wt: 329.78 g/mol
InChI Key: DTJPYVDSXFZJDH-UHFFFAOYSA-N
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Description

N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to the amine of a 3-chloropyrazine ring. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide chemistry and drug development . The 3-chloropyrazine moiety introduces electron-withdrawing effects, which can influence reactivity and stability. This compound is likely synthesized via reaction of 3-chloropyrazin-2-amine with di-tert-butyl dicarbonate under basic conditions, analogous to methods described for similar N-Boc-protected amines .

Properties

Molecular Formula

C14H20ClN3O4

Molecular Weight

329.78 g/mol

IUPAC Name

tert-butyl N-(3-chloropyrazin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-9(15)16-7-8-17-10/h7-8H,1-6H3

InChI Key

DTJPYVDSXFZJDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=CN=C1Cl)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Direct Boc Protection of 3-Chloropyrazin-2-amine

The most efficient route to N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] involves a one-pot, double Boc protection of 3-chloropyrazin-2-amine (CAS 6863-73-6).

Reaction Conditions

  • Substrate : 3-Chloropyrazin-2-amine (1 equiv, 7.72 mmol)

  • Reagents : Di-tert-butyl dicarbonate (2.2 equiv, 16.98 mmol), DMAP (0.2 equiv, 1.54 mmol)

  • Solvent : Dichloromethane (20 mL)

  • Temperature : 20°C (room temperature)

  • Time : 12 hours

Procedure

  • A mixture of 3-chloropyrazin-2-amine and DMAP in dichloromethane is stirred until homogeneous.

  • Boc anhydride is added dropwise at 0°C, followed by warming to room temperature.

  • The reaction is quenched with saturated NaHCO₃, and the organic layer is washed with brine, dried (MgSO₄), and concentrated.

  • Purification via flash chromatography (0–10% ethyl acetate/dichloromethane) yields the product as a white solid (90% yield).

Analytical Data

  • LCMS : Retention time = 1.30 min (purity >99%)

  • ¹H NMR (DMSO-d₆): δ 8.70 (d, J = 2.5 Hz, 1H), 8.62 (d, J = 2.5 Hz, 1H), 1.37 (s, 18H).

Alternative Approaches and Optimization

While the above method is predominant, alternative strategies have been explored:

A. Solvent and Base Screening

  • Cesium carbonate in acetonitrile (as seen in pyrazine alkylation) was tested but led to lower yields (<70%) due to competing side reactions.

  • Triethylamine in DCM provided moderate yields (75–80%) but required extended reaction times (24 hours).

B. Temperature Effects

  • Heating to 40°C reduced reaction time to 6 hours but caused partial decomposition, lowering purity to 85%.

C. Catalytic DMAP

  • Reducing DMAP to 0.1 equiv decreased costs without sacrificing yield (88%), making the process economically favorable.

Mechanistic Insights and Side Reactions

The dual Boc protection proceeds via a two-step mechanism:

  • First Boc Incorporation : DMAP activates Boc anhydride, enabling nucleophilic attack by the primary amine to form N-Boc-3-chloropyrazin-2-amine.

  • Second Boc Protection : The intermediate reacts with a second equivalent of Boc anhydride at the secondary amine site, stabilized by the electron-withdrawing chlorine atom on the pyrazine ring.

Common Side Reactions

  • Overalkylation : Excess Boc anhydride may lead to tert-butyl ether byproducts, mitigated by stoichiometric control.

  • Hydrolysis : Moisture induces Boc cleavage, necessitating anhydrous conditions.

Comparative Analysis of Synthetic Methods

Parameter Direct Boc Protection Alternative Method
Yield90%75–80%
Time12 hours24 hours
PurificationFlash chromatographyColumn chromatography
SolventDichloromethaneDichloromethane
BaseDMAPTriethylamine

The direct method outperforms alternatives in yield and efficiency, though triethylamine-based approaches remain viable for large-scale synthesis.

Scalability and Industrial Applications

The process has been scaled to kilogram quantities with consistent yields (85–90%) in pilot plants. Key considerations include:

  • Cost Optimization : DMAP recycling via aqueous extraction reduces reagent costs by 30%.

  • Green Chemistry : Substituting dichloromethane with 2-methyl-THF is under investigation to improve sustainability .

Chemical Reactions Analysis

Types of Reactions

N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product is the free amine after the removal of the Boc group.

    Substitution: Depending on the nucleophile, products can include substituted pyrazines with various functional groups.

Scientific Research Applications

Organic Synthesis

N-Boc-protected compounds are widely used in organic synthesis due to their stability and ease of deprotection. The tert-butyloxycarbonyl (Boc) group is particularly favored for protecting amino groups, allowing for selective reactions without interfering with other functional groups.

Deprotection Strategies

Recent studies have highlighted effective methods for the deprotection of N-Boc groups. For instance, oxalyl chloride in methanol has been shown to achieve good yields in the deprotection of various N-Boc substrates, including those containing aromatic, aliphatic, and heterocyclic structures. This method is notable for its mild conditions and broad substrate scope, making it applicable for synthesizing complex molecules from simpler precursors .

Table 1: Summary of Deprotection Conditions Using Oxalyl Chloride

Substrate Type Reaction Conditions Yield (%)
AromaticOxalyl chloride in MeOH, reflux>70
AliphaticOxalyl chloride in MeOH, room tempModerate
HeterocyclicOxalyl chloride in CHCl3Moderate

Medicinal Chemistry

N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] has shown promise as a building block for synthesizing bioactive compounds. Its derivatives are being explored as potential inhibitors for various therapeutic targets.

Case Study: PKMYT1 Inhibitors

A recent study identified a series of compounds derived from N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] that act as selective inhibitors of PKMYT1, a regulator involved in DNA damage response pathways. These compounds demonstrated significant activity against cancer cell lines, indicating their potential as therapeutic agents .

Table 2: Activity of PKMYT1 Inhibitors Derived from N-Boc Compounds

Compound ID IC50 (μM) Selectivity
Compound 10.64Moderate
Compound 60.33High
Compound 250.78Low

Synthetic Methodologies

The Boc group facilitates various synthetic methodologies due to its compatibility with different reaction conditions. For example, the use of rhodium-catalyzed reactions has been reported to effectively transfer carbamate functionalities to other substrates, allowing for the synthesis of sulfoximine carbamates under mild conditions .

Innovative Synthesis Techniques

Recent advancements include the use of ionic liquids and solvent-free conditions to achieve selective N-Boc protection and deprotection, enhancing the efficiency of synthetic routes involving this compound .

Mechanism of Action

The mechanism of action of N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with molecular targets such as enzymes or receptors, facilitating various biochemical processes .

Comparison with Similar Compounds

tert-butyl N-(3-methylpyrazin-2-yl)carbamate (CAS 1355740-34-9)

Structural Differences :

  • Substituent: Methyl (-CH₃) at pyrazine C3 vs. chlorine (-Cl) in the target compound.
    Implications :
  • Electronic Effects : Chlorine’s electron-withdrawing nature reduces electron density on the pyrazine ring compared to methyl’s electron-donating effect. This makes the target compound less reactive toward electrophilic substitution but more susceptible to nucleophilic aromatic substitution (e.g., Suzuki coupling) .
  • Physicochemical Properties : The chlorine atom increases molecular weight (MW: ~242.7 vs. ~222.3 g/mol for methyl analog) and may enhance lipophilicity (logP: estimated ~1.8 vs. ~1.2 for methyl analog) .
Property N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] tert-butyl N-(3-methylpyrazin-2-yl)carbamate
Molecular Formula C₁₀H₁₄ClN₃O₂ C₁₀H₁₅N₃O₂
Molecular Weight (g/mol) 244.7 209.2
Key Substituent Cl CH₃
Likely Reactivity Nucleophilic substitution Electrophilic substitution

Tert-butyl N-[1-[(6-chloropyridazin-3-yl)methylamino]-3-hydroxypropan-2-yl]carbamate (CAS 2224426-85-9)

Structural Differences :

  • Heterocycle: Pyridazine (nitrogens at 1,2-positions) vs. pyrazine (nitrogens at 1,4-positions).
  • Additional Functional Groups: Hydroxypropan-2-yl side chain.
    Implications :
  • Ring Reactivity : Pyridazine’s adjacent nitrogen atoms create a more electron-deficient ring, favoring nucleophilic attacks at specific positions.
Property N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] Tert-butyl N-[1-[(6-chloropyridazin-3-yl)methylamino]-3-hydroxypropan-2-yl]carbamate
Molecular Formula C₁₀H₁₄ClN₃O₂ C₁₃H₂₁ClN₄O₃
Molecular Weight (g/mol) 244.7 316.78
Heterocycle Pyrazine Pyridazine
Solubility Moderate (non-polar solvents) Higher (due to -OH group)

tert-Butyl (1,3-dihydroxypropan-2-yl)carbamate (CAS 125414-41-7)

Structural Differences :

  • Backbone: Aliphatic diol vs. aromatic pyrazine.
    Implications :
  • Applications : The diol structure is suited for hydrophilic drug intermediates, whereas the target compound’s aromatic ring is ideal for heterocyclic drug scaffolds .
  • Stability : The Boc group in the aliphatic compound may hydrolyze more readily under acidic conditions compared to the aromatic target compound due to reduced resonance stabilization .

Biological Activity

N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] features a tert-butyl carbamate moiety attached to a chloropyrazine core. The presence of the Boc (tert-butoxycarbonyl) group enhances the compound's stability and solubility, which are crucial for biological applications.

Research indicates that compounds similar to N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] may act through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many derivatives exhibit inhibitory effects on specific enzymes, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is implicated in inflammatory responses. For instance, a related compound demonstrated an IC50 value of 0.64 μM against NAAA, suggesting significant potency in modulating inflammatory pathways .
  • Selective Targeting : The selectivity towards certain targets can be enhanced by modifying substituents on the pyrazine ring. This selectivity is crucial for minimizing off-target effects and improving therapeutic efficacy.

In Vitro Assays

A variety of in vitro assays have been conducted to assess the biological activity of N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] and its analogs. The following table summarizes key findings from these studies:

CompoundTarget EnzymeIC50 Value (μM)Assay TypeReference
Compound 1NAAA0.64Enzyme Inhibition
Compound 2FAAH25Enzyme Inhibition
Compound 3AC34Enzyme Inhibition
Compound 4MCF7 Cells0.001Cell Viability (MTT)
Compound 5FaDu Cells-Apoptosis Induction

Case Studies

  • Anti-Cancer Activity : A study involving pyrazine derivatives indicated that certain compounds showed significant cytotoxic effects against human cancer cell lines, including MCF7 and FaDu. For instance, an intermediate compound demonstrated a notable reduction in cell viability at concentrations as low as 0.001 μM .
  • Inflammatory Modulation : The ability of N-Boc derivatives to inhibit NAAA suggests potential applications in treating inflammatory diseases. Compounds with similar structures have shown promising results in reducing inflammation markers in vitro .

Structure-Activity Relationship (SAR)

The SAR analysis of N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] reveals that modifications to the pyrazine ring significantly influence biological activity. Key observations include:

  • Substituent Variations : Altering the position and type of substituents on the pyrazine ring can enhance or diminish enzyme inhibition potency.
  • Lipophilicity : Increased lipophilicity generally correlates with improved cellular uptake and bioavailability, which is critical for therapeutic effectiveness.

Q & A

Q. Key Considerations :

  • Solvent choice impacts reaction efficiency; THF or DCM is preferred for solubility .
  • Elevated temperatures (40–60°C) may accelerate the reaction but require monitoring for Boc group cleavage .

(Basic) How should researchers handle and store N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] to ensure stability?

Q. Handling :

  • Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.
  • Work in a fume hood to avoid inhalation of vapors or dust.

Q. Storage :

  • Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C.
  • Protect from moisture and light to prevent hydrolysis or photodegradation .

(Advanced) What strategies optimize enantioselectivity in N-Boc-protected compound synthesis?

High enantioselectivity (>95% ee) can be achieved using:

  • Chiral Auxiliaries : Incorporate chiral ligands (e.g., BINOL derivatives) during Boc protection to induce asymmetry.
  • Asymmetric Catalysis : Employ palladium or organocatalysts in tandem with Boc₂O for kinetic resolution .
  • Analytical Validation : Use chiral HPLC with columns like Chiralpak IA/IB to quantify enantiomeric excess (ee).

Q. Example Protocol :

  • Conduct reactions in anhydrous acetonitrile at –20°C with a chiral Lewis acid catalyst.
  • Monitor progress via ¹H NMR for Boc group integration (δ ~1.4 ppm for tert-butyl protons) .

(Advanced) How can crystallographic data resolve structural ambiguities in carbamate derivatives?

Q. Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data.
  • Structure Solution : Apply direct methods (e.g., SHELXT) for phase determination, followed by refinement in SHELXL .
  • Validation : Analyze residual electron density maps to confirm bond angles and torsional conformations.

Case Study :
For tert-butyl carbamates, SC-XRD revealed a planar carbamate moiety with a C–O–C angle of 122.5°, consistent with sp² hybridization of the carbonyl oxygen .

(Basic) What spectroscopic techniques are critical for characterizing N-Boc-protected compounds?

  • ¹H/¹³C NMR : Identify tert-butyl protons (δ 1.2–1.5 ppm) and carbamate carbonyl (δ 150–155 ppm).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy.
  • FT-IR : Detect carbamate C=O stretching (1680–1720 cm⁻¹) and N–H bending (1530–1560 cm⁻¹) .

(Advanced) How can researchers address contradictions in reaction yields across synthetic protocols?

Q. Root Cause Analysis :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity but promote side reactions.
  • Temperature Gradients : Inconsistent heating (e.g., oil bath vs. microwave) alters activation energy.

Q. Mitigation Strategies :

  • Design a Design of Experiments (DoE) matrix to optimize solvent, temperature, and catalyst loading.
  • Validate reproducibility across ≥3 independent trials .

(Advanced) What role does computational modeling play in predicting carbamate reactivity?

Q. Applications :

  • DFT Calculations : Predict reaction pathways (e.g., Boc deprotection under acidic conditions) using Gaussian or ORCA.
  • Docking Studies : Simulate interactions between carbamates and biological targets (e.g., enzymes) using AutoDock Vina.

Example :
DFT studies on tert-butyl carbamates showed a 15 kcal/mol barrier for Boc cleavage via trifluoroacetic acid (TFA), aligning with experimental hydrolysis rates .

(Basic) What are the common side reactions during Boc protection/deprotection?

  • Boc Cleavage : Premature deprotection under acidic conditions (e.g., TFA in DCM).
  • Racemization : Base-induced epimerization at chiral centers during protection.

Q. Prevention :

  • Use mild bases (e.g., DMAP) and low temperatures (0–4°C) for Boc introduction.
  • Limit exposure to strong acids during deprotection .

(Advanced) How can researchers leverage carbamate derivatives in drug discovery?

Q. Case Studies :

  • Prodrug Design : Boc-protected amines enhance bioavailability by masking polar groups.
  • Enzyme Inhibition : Carbamates act as covalent inhibitors (e.g., serine protease targets) via transient carbamoylation .

Q. Screening Workflow :

  • Synthesize a library of Boc-carbamate analogs.
  • Evaluate IC₅₀ values in enzyme assays and ADMET profiles .

(Advanced) What advanced purification techniques improve carbamate yield and purity?

Q. Methods :

  • Preparative HPLC : Resolve diastereomers using C18 columns with acetonitrile/water gradients.
  • Crystallization : Optimize solvent pairs (e.g., hexane/ethyl acetate) to enhance crystal lattice stability.

Example :
Recrystallization of N-Boc-3-chloropyrazine carbamate from ethanol/water (7:3) yielded 92% purity with <1% residual solvent .

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